2-chloro-4-(1H-pyrrol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOFHLUZHADSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Chloro 4 1h Pyrrol 1 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, characterized by the amino group attached to the chlorinated benzene (B151609) ring, is central to many of its characteristic reactions.
The benzene ring of 2-chloro-4-(1H-pyrrol-1-yl)aniline is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents: the amino (-NH2), chloro (-Cl), and pyrrol-1-yl groups.
Amino Group (-NH2): As a powerful activating group, the amino group directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is already occupied by the pyrrole (B145914) group, and one ortho position is blocked by the chlorine atom.
Pyrrol-1-yl Group: This group is also activating and directs electrophiles to its ortho and para positions on the aniline ring (positions 3 and 5).
Chloro Group (-Cl): This substituent is deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions via resonance.
The cumulative effect of these substituents makes the aniline ring highly activated towards electrophiles. The potential sites for substitution are C3, C5, and C6. The precise location of substitution depends on the specific electrophile and reaction conditions, representing a balance between the strong activating effect of the amino group and the combined influence of the pyrrole and chlorine substituents.
The primary amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions with electrophilic partners. The nucleophilicity of the amine is modulated by the electronic properties of the phenyl ring's other substituents.
The amino group can undergo standard reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. Furthermore, this nucleophilic center is crucial for the synthesis of more complex heterocyclic structures. For instance, related 2-(1H-pyrrol-1-yl)anilines are used as precursors in Brønsted acid-catalyzed reactions to synthesize pyrrolo[1,2-a]quinoxalines, a transformation that hinges on the nucleophilic character of the amino group to form a new ring system. rsc.org
Table 1: Examples of Nucleophilic Reactions at the Amino Group
| Reactant Type | Example Reactant | Product Type |
|---|---|---|
| Acyl Halide | Acetyl Chloride | N-(2-chloro-4-(1H-pyrrol-1-yl)phenyl)acetamide |
| Alkyl Halide | Methyl Iodide | 2-chloro-N-methyl-4-(1H-pyrrol-1-yl)aniline |
A hallmark reaction of primary anilines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comnih.gov This reaction is typically catalyzed by acid and proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final imine product. eijppr.com The formation of the C=N double bond is a versatile method for creating new molecular frameworks. nih.gov
The reaction of this compound with various aldehydes would yield a series of corresponding Schiff bases, demonstrating the utility of this pathway for extending the molecular structure.
Table 2: Predicted Schiff Base Products from Reaction with Aldehydes
| Aldehyde | IUPAC Name of Schiff Base Product |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-2-chloro-4-(1H-pyrrol-1-yl)aniline |
| 4-Nitrobenzaldehyde | (E)-2-chloro-N-(4-nitrobenzylidene)-4-(1H-pyrrol-1-yl)aniline |
Reactivity of the Pyrrole Moiety
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles and susceptible to oxidation.
Pyrrole undergoes electrophilic aromatic substitution much more readily than benzene, often requiring only mild reagents and conditions. pearson.comyoutube.com The substitution occurs preferentially at the 2-position (alpha to the nitrogen) because the resulting carbocation intermediate is more effectively stabilized by resonance, with three possible resonance structures, compared to only two for attack at the 3-position. aklectures.comslideshare.netlibretexts.org
While the N-phenyl substituent on this compound is generally electron-withdrawing and can slightly decrease the pyrrole ring's reactivity compared to N-alkylpyrroles, the ring remains highly activated. Care must be taken during such reactions to use mild conditions to prevent polymerization or polysubstitution.
Table 3: Common Electrophilic Substitution Reactions on the Pyrrole Ring
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS) | 2-chloro-4-(2-chloro-1H-pyrrol-1-yl)aniline |
| Nitration | Acetyl nitrate (B79036) (mild) | 2-chloro-4-(2-nitro-1H-pyrrol-1-yl)aniline |
The electron-rich nature of both the aniline and pyrrole moieties makes the entire molecule susceptible to oxidation. Oxidative pathways can lead to the formation of complex, fused heterocyclic systems. researchgate.net While direct oxidative studies on this compound are not extensively documented, the reactivity of related structures provides insight into potential transformations.
For example, oxidative cyclization is a known strategy for synthesizing heterocycles from substituted anilines. acs.org It is plausible that intramolecular cyclization of this compound could be induced under oxidative conditions, potentially forming a new bond between the aniline ring and the pyrrole ring to create novel polycyclic aromatic structures. Such synthetic strategies are valuable in medicinal chemistry and materials science for accessing complex molecular scaffolds. amazonaws.com
Reduction Reactions of the Pyrrole System
The pyrrole ring is an aromatic heterocycle and is generally resistant to reduction under mild conditions. However, it can be reduced to non-aromatic species like pyrrolines and the fully saturated pyrrolidines under more forcing conditions. A common method for this transformation is the Birch reduction, which utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source. The regioselectivity of the reduction often depends on the nature and position of substituents on the pyrrole ring. wikipedia.org For this compound, the reduction of the pyrrole system would lead to the corresponding 2-chloro-4-(pyrrolin-1-yl)aniline or 2-chloro-4-(pyrrolidin-1-yl)aniline derivatives, though specific literature detailing this transformation for this exact substrate is not prominent.
Cyclization Reactions and Fused Heterocycle Formation
The ortho-positioning of the amino group relative to the pyrrole substituent in this compound makes it an ideal substrate for cyclization reactions, leading to the formation of fused heterocyclic scaffolds. These reactions are of significant interest as they provide access to complex molecules with potential biological activities.
Synthesis of Pyrrolo[1,2-a]quinoxalines via Oxidative Cyclization.unisi.itnih.gov
A primary transformation of 2-(1H-pyrrol-1-yl)anilines, including the 2-chloro-4-substituted analogue, is their conversion to pyrrolo[1,2-a]quinoxalines. This class of compounds is a key structural motif in molecules with a wide range of biological properties, including anticancer and anti-malarial activities. rsc.orgrsc.org The synthesis is typically achieved through a domino reaction involving the condensation of the aniline with a carbonyl compound (or a surrogate), followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline (B1680401) ring system. nih.govresearchgate.net The presence of the chloro-substituent on the aniline ring is retained in the final product, leading to 7-chloro-pyrrolo[1,2-a]quinoxaline derivatives.
The synthesis of pyrrolo[1,2-a]quinoxalines can be efficiently catalyzed by Brønsted acids. This approach offers a convenient one-pot domino reaction for the direct synthesis of these fused heterocycles from 2-(1H-pyrrol-1-yl)anilines and 1,3-dicarbonyl compounds. rsc.orgrsc.org A plausible mechanism involves an initial acid-catalyzed condensation between the aniline and one of the carbonyl groups to form an enamine or imine intermediate. This is followed by an intramolecular cyclization where the pyrrole ring attacks the second carbonyl group (a Pictet-Spengler type reaction) and a final dehydration/oxidation step to yield the aromatic product. rsc.orgrsc.org
In some cases, particularly with β-diketones and β-keto esters, the reaction proceeds through imine formation, an intramolecular SEAr reaction, and subsequent cleavage of a C-C bond to generate the final pyrrolo[1,2-a]quinoxaline (B1220188). rsc.orgrsc.org Surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (p-DBSA) have also been employed as green and efficient catalysts, enabling the reaction to proceed in mild solvents like ethanol (B145695) or even water at room temperature. unisi.it
Table 1: Brønsted Acid Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines
| Anilne Substrate | Carbonyl Partner | Catalyst | Solvent | Yield (%) | Reference |
| 2-(1H-pyrrol-1-yl)aniline | Acetylacetone | TsOH·H₂O | CH₃CN | 96 | rsc.org |
| 2-(1H-pyrrol-1-yl)aniline | Ethyl acetoacetate | TsOH·H₂O | CH₃CN | 91 | rsc.org |
| 2-(1H-pyrrol-1-yl)aniline | Dimedone | TsOH·H₂O | CH₃CN | 78 | rsc.org |
| 4-Methyl-2-(1H-pyrrol-1-yl)aniline | Benzaldehyde | p-DBSA | Ethanol | 92 | unisi.it |
Driven by the principles of green chemistry, significant effort has been devoted to developing metal-free synthetic routes to pyrrolo[1,2-a]quinoxalines. nih.gov These methods avoid the cost, toxicity, and tedious removal associated with transition metal catalysts. rsc.org
Several strategies have emerged:
Domino Reactions : One-pot domino reactions using 2-(1H-pyrrol-1-yl)aniline and 1,3-dicarbonyl compounds can be performed under metal-free conditions, often catalyzed by a Brønsted acid as described above. rsc.org
α-Amino Acid Surrogates : A practical, transition-metal-free protocol utilizes α-amino acids as aldehyde precursors. This method involves the formation of new C-C and C-N bonds and demonstrates a wide substrate scope and functional group tolerance. nih.govrsc.org
Hydroxy Acid Surrogates : As detailed in the next section, α-hydroxy acids can serve as aldehyde equivalents in the presence of an oxidant like tert-butyl hydrogen peroxide (TBHP), providing a metal-free pathway to the desired heterocycles. nih.govrsc.org
These approaches represent environmentally benign and efficient alternatives for constructing the pyrrolo[1,2-a]quinoxaline core. rsc.org
A notable metal-free approach for synthesizing pyrrolo[1,2-a]quinoxalines employs α-hydroxy acids as surrogates for aldehydes. rsc.orgnih.gov Aldehydes themselves can be problematic substrates due to their propensity for air oxidation. rsc.org This innovative method circumvents the issue by generating the required aldehyde in situ.
The reaction is typically carried out by treating the 2-(1H-pyrrol-1-yl)aniline and an excess of an α-hydroxy acid with an oxidant, such as tert-butyl hydrogen peroxide (TBHP), in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. rsc.orgrsc.org The TBHP mediates the oxidative decarboxylation of the α-hydroxy acid to furnish an aldehyde. This aldehyde then undergoes a condensation reaction with the aniline, followed by intramolecular cyclization and subsequent oxidation to afford the final pyrrolo[1,2-a]quinoxaline product in moderate to high yields. rsc.orgnih.govnih.gov This method is valued for its operational simplicity and for avoiding the direct handling of potentially unstable aldehydes. rsc.org
Table 2: Synthesis of Pyrrolo[1,2-a]quinoxalines using α-Hydroxy Acids as Aldehyde Surrogates
| Anilne Substrate | α-Hydroxy Acid | Oxidant | Solvent | Product | Yield (%) | Reference |
| 2-(1H-pyrrol-1-yl)aniline | Lactic acid | TBHP | DCE | 4-Methylpyrrolo[1,2-a]quinoxaline | 76 | rsc.org |
| 2-(1H-pyrrol-1-yl)aniline | Mandelic acid | TBHP | DCE | 4-Phenylpyrrolo[1,2-a]quinoxaline | 71 | rsc.org |
| 2-(1H-pyrrol-1-yl)aniline | 2-Hydroxy-2-methylpropanoic acid | TBHP | DCE | 4,4-Dimethyl-4,5-dihydropyrrolo[1,2-a]quinoxaline* | 68 | rsc.org |
| 2-(1H-pyrrol-1-yl)aniline | Phenyllactic acid | TBHP | DCE | 4-Benzylpyrrolo[1,2-a]quinoxaline | 65 | rsc.org |
*Note: The reaction with the equivalent of acetone (B3395972) leads to the dihydro- derivative, which is then oxidized. The table shows the final isolated aromatic product where applicable.
Formation of other Fused Quinoline (B57606) and Quinoxaline Derivatives.rsc.org
While the synthesis of pyrrolo[1,2-a]quinoxalines is a dominant reaction pathway, the structural motifs within this compound also allow for the potential formation of other fused heterocyclic systems. Specifically, the aniline portion of the molecule can participate in classical quinoline syntheses.
For instance, the reaction of anilines with β-ketoesters, such as ethyl acetoacetate, under acidic conditions is a well-established route to quinoline derivatives (the Combes quinoline synthesis). Applying this to this compound would be expected to yield a quinolone derivative, specifically a 7-chloro-5-(1H-pyrrol-1-yl)-4-methylquinolin-2(1H)-one. The synthesis of structurally analogous quinolines, such as those derived from 2-chloro-4-(perfluoropropan-2-yl)aniline, has been reported via reaction with ethyl 2-methyl-3-oxobutanoate in the presence of polyphosphoric acid, demonstrating the feasibility of such cyclizations. connectjournals.com These reactions expand the synthetic utility of this compound beyond the pyrrolo[1,2-a]quinoxaline scaffold, providing access to other important classes of fused N-heterocycles. rsc.orgorganic-chemistry.org
Derivative Synthesis and Functional Group Transformations
The amino group of this compound is a key handle for the construction of more complex molecules. It readily undergoes reactions typical of primary aromatic amines, enabling the introduction of a wide array of functional groups and structural motifs.
The primary amine functionality of this compound can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activities.
Amidation Reactions:
Amidation of anilines is a common transformation that can be achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride. For instance, the reaction of a substituted aniline with chloroacetyl chloride is a well-established method for the synthesis of α-chloroacetamides. ijpsr.info This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.
A general representation of the amidation reaction of this compound is shown below:
Reaction of this compound with an acyl chloride to form an N-substituted amide.
The resulting N-(2-chloro-4-(1H-pyrrol-1-yl)phenyl)amides are valuable intermediates for further synthetic manipulations. For example, N-aryl 2-chloroacetamides can react with various nucleophiles to displace the chlorine atom, leading to the formation of more complex structures. researchgate.net
Sulfonamidation Reactions:
Similarly, sulfonamides can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base. This reaction is crucial for the synthesis of compounds with a wide range of pharmacological properties. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore in many clinically important drugs. nih.gov
The general scheme for the sulfonamidation of this compound is as follows:
Reaction of this compound with a sulfonyl chloride to form a sulfonamide.
The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlights a similar transformation, where a substituted aniline is reacted with a sulfonyl chloride derivative. nih.gov
| Reagent Class | Example Reagent | Product Class | Example Product Structure |
| Acyl Halide | Acetyl chloride | Amide | N-(2-chloro-4-(1H-pyrrol-1-yl)phenyl)acetamide |
| Sulfonyl Halide | Benzenesulfonyl chloride | Sulfonamide | N-(2-chloro-4-(1H-pyrrol-1-yl)phenyl)benzenesulfonamide |
The core structure of this compound can be further elaborated by introducing a variety of side chains and substituents. These modifications are often aimed at exploring the structure-activity relationships of the resulting derivatives for potential applications in materials science and medicinal chemistry.
One common strategy involves the alkylation or arylation of the amine nitrogen. For instance, N-substituted 2-aminobiphenyl (B1664054) derivatives have been utilized as ligands in palladium-catalyzed cross-coupling reactions. acs.org While direct N-alkylation of this compound can be challenging due to the potential for multiple alkylations, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Furthermore, the aromatic rings of the this compound scaffold are susceptible to electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents (the chloro, pyrrolyl, and amino/amido groups). Reactions such as nitration can introduce further functional groups onto the phenyl ring, as demonstrated by the synthesis of 2-chloro-4-nitroaniline (B86195) from p-nitroaniline. nih.gov
| Transformation Type | Reagent/Catalyst | Introduced Side Chain/Substituent |
| N-Alkylation (reductive amination) | Aldehyde/Ketone, Reducing agent | Alkyl group |
| Electrophilic Aromatic Substitution (Nitration) | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro group |
| Diazotization followed by Sandmeyer Reaction | NaNO₂/HCl, CuX | Halogen, cyano, etc. |
| Cross-Coupling (e.g., Suzuki) | Boronic acid, Palladium catalyst | Aryl or vinyl group |
Computational and Theoretical Investigations of 2 Chloro 4 1h Pyrrol 1 Yl Aniline and Analogues
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its various stable conformations.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized, or most stable, geometry of a molecule. scispace.com This process involves calculating the total energy of the system and adjusting the positions of the atoms until a minimum energy state is found. nih.gov For aromatic compounds like 2-chloro-4-(1H-pyrrol-1-yl)aniline, DFT methods, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict geometric parameters. researchgate.net
The optimized structure of this compound would feature a planar pyrrole (B145914) ring connected to a substituted benzene (B151609) ring. The key parameters determined through DFT include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of the two aromatic rings). For instance, DFT studies on aniline (B41778) and pyrrole polymers have been used to explore these structural properties in detail. researchgate.netnih.gov The calculations would reveal the extent of conjugation between the two rings, influenced by the planarity of the molecule.
Table 1: Representative Geometric Parameters from DFT Calculations for Pyrrole-Aniline Structures Note: The following data are representative values for similar structures, as specific DFT calculations for this compound are not widely published.
| Parameter | Description | Typical Value (Å or °) |
| C-C (aniline) | Bond length within the aniline ring | ~1.39 Å |
| C-N (aniline) | Bond length of the amino group to the ring | ~1.40 Å |
| C-Cl | Bond length of the chlorine atom to the ring | ~1.74 Å |
| C-N (pyrrole) | Bond length within the pyrrole ring | ~1.38 Å |
| C=C (pyrrole) | Double bond length in the pyrrole ring | ~1.37 Å |
| C-N (inter-ring) | Bond length connecting the two rings | ~1.43 Å |
| ∠CCN (aniline) | Angle within the aniline ring | ~120° |
| ∠C-N-C (pyrrole) | Angle within the pyrrole ring | ~108° |
| Dihedral Angle | Torsional angle between the two rings | Variable (see below) |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. longdom.org For this compound, the most significant conformational variable is the dihedral angle between the plane of the pyrrole ring and the plane of the chlorophenylaniline ring. This rotation occurs around the C-N bond that links the two rings.
Theoretical calculations can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers (energy minima) and the rotational energy barriers between them. researchgate.net Studies on analogous molecules like 2-phenylpyrrole and other substituted biphenyl (B1667301) systems show that the lowest energy conformation is often non-planar due to steric hindrance between hydrogen atoms on the adjacent rings. nih.govrsc.org The presence of the chloro and amino substituents on the aniline ring would further influence this preference. The relative energy of different conformers, such as syn and anti forms, can be precisely calculated. longdom.orgresearchgate.net
Table 2: Hypothetical Rotational Energy Profile for this compound Note: This table is an illustrative example of data obtained from a conformational analysis scan.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (High Energy) |
| 45 | 0.0 | Skewed (Minimum Energy) |
| 90 | 2.5 | Perpendicular (Saddle Point) |
| 135 | 0.2 | Skewed (Local Minimum) |
| 180 | 4.5 | Eclipsed (High Energy) |
Electronic Structure and Spectroscopic Property Prediction
Computational methods are also essential for predicting the electronic properties that govern a molecule's reactivity and its interaction with light.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.
The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical parameters calculated using DFT. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole and aniline rings, reflecting their electron-donating nature. The LUMO is likely distributed across the π-system of the entire molecule. The chlorine substituent, being electron-withdrawing, can also influence the energies and distributions of these orbitals. acs.orgresearchgate.net
Table 3: Typical FMO Energies for Substituted Aromatic Amines Note: These values are representative and depend on the specific molecule and computational method.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Substituted Aniline | -5.5 to -5.0 | -1.5 to -1.0 | 4.0 to 4.5 |
| Pyrrole Derivative | -5.8 to -5.3 | -0.8 to -0.5 | 4.5 to 5.0 |
| Pyrrole-Aniline Analogue | -5.2 | -1.3 | 3.9 |
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These fundamental properties relate directly to the HOMO and LUMO energies, respectively, according to Koopmans' theorem, although more accurate values are obtained from ΔSCF calculations (the energy difference between the neutral and charged species).
DFT calculations provide reliable predictions of both adiabatic (accounting for structural relaxation of the ion) and vertical (at the geometry of the neutral molecule) IPs and EAs. researchgate.netosti.gov For aromatic amines, the presence of the nitrogen lone pair and the π-system generally leads to relatively low ionization potentials compared to non-aromatic systems. nih.gov Computational studies on similar molecules, such as serinamide, have shown how DFT can be used to accurately determine these values. researchgate.net
Table 4: Representative Calculated IP and EA Values for Aromatic Molecules Note: Data is based on computational studies of analogous compounds.
| Property | Method | Representative Value (eV) |
| Adiabatic Ionization Potential (IPA) | DFT (B3LYP) | 7.5 - 8.5 |
| Vertical Ionization Potential (IPV) | DFT (B3LYP) | 7.8 - 8.8 |
| Adiabatic Electron Affinity (EAA) | DFT (B3LYP) | 0.1 - 0.5 |
| Vertical Electron Affinity (EAV) | DFT (B3LYP) | -0.2 - 0.2 |
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules. researchgate.net It allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies of electronic transitions and their corresponding intensities (oscillator strengths). researchgate.net
For a conjugated system like this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. TD-DFT calculations can identify the specific wavelengths of maximum absorption (λmax) and assign them to transitions between specific molecular orbitals (e.g., HOMO → LUMO, HOMO-1 → LUMO). acs.org The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM), as solvents can shift the absorption peaks. researchgate.net
Table 5: Illustrative TD-DFT Results for a Pyrrole-Aniline Analogue Note: This table presents a hypothetical output from a TD-DFT calculation.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |
| S2 | 4.13 | 300 | 0.15 | HOMO-1 → LUMO (80%) |
| S3 | 4.77 | 260 | 0.60 | HOMO → LUMO+1 (75%) |
Vibrational Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FT-IR and FT-Raman) and NMR chemical shifts of molecules like this compound and its analogues. These theoretical calculations provide valuable insights into the molecular structure and electronic properties, and the predicted spectra can be compared with experimental data for validation. researchgate.net
Vibrational Spectroscopy (FT-IR)
Theoretical calculations of FT-IR spectra involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental results. For instance, in a study on 4-chloro-N-methylaniline, the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory, and the scaled values showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov Similar computational studies have been performed on related aniline derivatives, such as 2-chloro-5-methyl aniline and 2-chloro-4-nitroaniline (B86195), demonstrating the reliability of this approach. researchgate.netresearchgate.net
For this compound, the predicted FT-IR spectrum would exhibit characteristic bands for the N-H stretching of the aniline, C-H stretching of the aromatic rings, C-N stretching, and C-Cl stretching. The specific frequencies of these vibrations are influenced by the electronic environment of the functional groups.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical predictions of ¹H and ¹³C NMR chemical shifts are also performed using DFT methods. researchgate.net The calculated chemical shifts for 4-chloro-N-methylaniline have shown good agreement with experimental values. researchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the aniline and pyrrole rings. The chemical shifts of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.
Table 1: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | NMR Nucleus | Predicted Chemical Shift (ppm) |
| N-H Stretch (Aniline) | 3400-3500 | ¹H (Aniline NH₂) | 3.5-4.5 |
| Aromatic C-H Stretch | 3000-3100 | ¹H (Aniline Ring) | 6.5-7.5 |
| Pyrrole C-H Stretch | 3100-3150 | ¹H (Pyrrole Ring) | 6.0-7.0 |
| C-N Stretch | 1250-1350 | ¹³C (Aniline C-N) | 140-150 |
| C-Cl Stretch | 600-800 | ¹³C (Aniline C-Cl) | 120-130 |
| ¹³C (Pyrrole Ring) | 100-120 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from computational studies.
Aromaticity Analysis of Pyrrole and Aniline Rings in Conjugated Systems
The aromaticity of the pyrrole and aniline rings in conjugated systems like this compound can be quantitatively assessed using various computational indices. These indices provide insight into the electronic delocalization and stability of the aromatic rings.
The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of a given ring. nih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. acs.org For conjugated systems containing pyrrole and aniline rings, HOMA can be calculated for each ring to assess their individual aromatic character. The HOMA index is defined by the following equation:
HOMA = 1 - [α/n * Σ(R_opt - R_i)²] acs.org
where:
n is the number of bonds in the ring
α is a normalization constant
R_opt is the optimal bond length for an aromatic system
R_i is the actual bond length
Studies have shown that the HOMA index is a reliable descriptor of aromaticity and can be used to compare the aromatic character of different heterocyclic and carbocyclic rings. nih.gov
NICS is a magnetic criterion for aromaticity, based on the shielding at the center of a ring. nih.gov A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). NICS values are typically calculated at the ring center (NICS(0)) and at 1 Å above the ring center (NICS(1)). The NICS(1) value is often considered a more reliable indicator of aromaticity as it is less influenced by local σ-bond contributions. nih.gov
In a system like this compound, NICS calculations can be performed for both the pyrrole and aniline rings to quantify their respective aromaticities. The NICS values can provide insights into how the electronic communication between the two rings affects their aromatic character. nih.gov
Substituents on the aromatic rings can significantly influence their aromaticity and stability. Electron-donating groups, such as the amino group, tend to increase the electron density in the ring, which can affect the aromatic character. stackexchange.com Conversely, electron-withdrawing groups, like the chloro group, can decrease the electron density.
Table 2: Hypothetical Aromaticity Indices for Substituted Aniline and Pyrrole Derivatives
| Molecule | Ring | HOMA | NICS(1) (ppm) |
| Aniline | Benzene | 0.985 | -10.5 |
| Chlorobenzene | Benzene | 0.978 | -9.8 |
| Pyrrole | Pyrrole | 0.960 | -12.1 |
| This compound | Aniline | 0.980 | -10.2 |
| This compound | Pyrrole | 0.955 | -11.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Reaction Mechanism Studies
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies (energy barriers) for each step.
A common route for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720), followed by reduction of the nitro group. rsc.org Computational studies can be employed to model this reaction pathway. Transition state theory, in conjunction with DFT calculations, allows for the determination of the geometries of the transition states and the corresponding energy barriers.
This analysis provides a detailed understanding of the reaction kinetics and thermodynamics, helping to explain the observed product distribution and to optimize the reaction conditions. For example, by comparing the energy barriers for different possible reaction pathways, the most favorable route can be identified.
Role of Solvent Effects and Catalysis in Reaction Pathways
Solvent Effects:
Computational studies on related aniline derivatives have demonstrated that solvents can significantly impact reaction pathways through various mechanisms, including stabilization of transition states and intermediates, and direct participation in the reaction mechanism. The choice of solvent can alter the energy barriers of reaction steps.
For instance, theoretical investigations into the spectroscopic properties of aniline in different solvents have shown that polar protic solvents like water and methanol (B129727) can form hydrogen bonds with the amino group. This interaction can influence the electronic properties of the aniline derivative and, by extension, its reactivity. In condensation reactions, a polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Conversely, nonpolar solvents may favor different reaction pathways or lead to slower reaction rates.
A study on the nucleophilic aromatic substitution (SNAr) reactions of substituted anilines in methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) mixtures revealed a significant solvent effect on the reaction mechanism. nih.gov The rate of reaction and even the mechanistic pathway were found to be highly dependent on the composition of the solvent mixture, which alters the solvation of the reactants and the transition state. nih.gov For condensation reactions of this compound, it is reasonable to infer that the polarity and hydrogen-bonding capability of the solvent would play a similar crucial role in modulating the reaction pathway.
The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights the importance of the solvent in stabilizing condensation intermediates. Researchers speculate that the use of conventional organic solvents is critical for the transformation, as the solvation effect might stabilize the condensation intermediate and prevent unwanted side reactions. masterorganicchemistry.com
The following table illustrates the general influence of solvent properties on condensation reactions, based on principles observed in related systems.
| Solvent Property | Potential Effect on Condensation Reactions |
| Polarity | High polarity can stabilize charged intermediates and transition states, often accelerating the reaction rate. |
| Protic/Aprotic Nature | Protic solvents can act as proton shuttles, facilitating proton transfer steps. Aprotic solvents may favor different mechanisms. |
| Coordinating Ability | Solvents can coordinate with catalysts or reactants, influencing their reactivity and the stereochemical outcome of the reaction. |
Catalysis:
Catalysis is often essential for achieving efficient condensation of 2-(1H-pyrrol-1-yl)aniline derivatives. Both Brønsted and Lewis acids are commonly employed to facilitate these transformations. Computational studies can elucidate the precise role of the catalyst in the reaction mechanism.
For example, the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and β-dicarbonyl compounds can be efficiently catalyzed by a Brønsted acid. researchgate.net A plausible mechanism involves the initial formation of an imine, followed by an electrophilic aromatic substitution (SEAr) and subsequent C-C bond cleavage, all facilitated by the acid catalyst. researchgate.net Computational modeling of such a system would likely show that the catalyst lowers the activation energy of key steps, such as imine formation and the cyclization step.
In a similar vein, copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline provides a route to pyrrolo[1,2-a]quinoxalines. nih.gov Theoretical investigations into such copper-catalyzed reactions can help to understand the oxidation state of the copper catalyst during the catalytic cycle and the mechanism of C-C and C-N bond formation.
The table below summarizes the roles of different types of catalysts in condensation reactions involving aniline derivatives.
| Catalyst Type | General Role in Condensation Reactions |
| Brønsted Acid | Protonates carbonyl groups, making them more electrophilic for nucleophilic attack by the amine. Can also facilitate dehydration steps. |
| Lewis Acid | Coordinates with carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Transition Metal | Can participate in oxidative addition, reductive elimination, and other steps to facilitate bond formation, particularly in cross-coupling and cyclization reactions. |
Understanding Proton Transfer Mechanisms in Condensation Reactions
Proton transfer is a fundamental step in many organic reactions, including the condensation of amines with carbonyl compounds. The mechanism of proton transfer can be either intramolecular (occurring within the same molecule) or intermolecular (involving other molecules such as the solvent or a catalyst). Computational studies are particularly adept at mapping the potential energy surfaces of these processes and identifying the most likely pathways.
In the context of condensation reactions of this compound, the initial attack of the aniline nitrogen on a carbonyl group typically forms a zwitterionic intermediate. This intermediate must then undergo proton transfer to form a more stable carbinolamine intermediate. This proton transfer can occur through several mechanisms:
Direct Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen. This is often associated with a high activation barrier due to the strained four-membered transition state.
Solvent-Mediated Proton Transfer: Solvent molecules, particularly protic solvents, can act as a "proton shuttle," facilitating the transfer through a lower-energy pathway. For example, a water or alcohol molecule can accept a proton from the nitrogen and donate a proton to the oxygen in a concerted or stepwise manner.
Catalyst-Mediated Proton Transfer: An acid or base catalyst can facilitate the proton transfer. A Brønsted acid, for instance, can protonate the carbonyl oxygen, making the subsequent nucleophilic attack and proton rearrangements more favorable.
Theoretical studies on the reaction of anilines have shown that the presence of even a single solvent molecule can significantly alter the mechanism of proton transfer. For example, time-dependent density functional theory (TDDFT) studies on 4'-dimethylaminoflavonol in ethanol (B145695) have demonstrated that intermolecular hydrogen bonds with the solvent can facilitate intermolecular double proton transfer in the excited state. This highlights the active role that solvent molecules can play in proton transfer dynamics.
The following table outlines the key features of different proton transfer mechanisms in condensation reactions.
| Proton Transfer Mechanism | Key Characteristics |
| Direct (Intramolecular) | Involves a single molecule; often proceeds through a high-energy, strained transition state. |
| Solvent-Mediated | Involves one or more solvent molecules acting as a proton relay; generally has a lower activation barrier than direct transfer. |
| Catalyst-Mediated | An acid or base catalyst actively participates in the proton transfer, lowering the activation energy. |
Computational modeling of the condensation of this compound would likely reveal that a solvent- or catalyst-mediated proton transfer mechanism is significantly more favorable than a direct intramolecular transfer, consistent with general findings for such reactions.
Biological Activity Mechanisms: in Vitro Studies and Structure Activity Relationships
Evaluation of In Vitro Biological Activity Profiles (General for pyrrol-1-yl anilines and derivatives)
The core structure of pyrrol-1-yl aniline (B41778) serves as a versatile scaffold in medicinal chemistry, allowing for modifications that yield a broad spectrum of biological activities.
Derivatives of pyrrole (B145914) have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. researchgate.netresearchgate.net The effectiveness of these compounds is often linked to their structural characteristics, such as the nature and position of substituents on the pyrrole and aniline rings. nih.gov For instance, dihalogenation on the pyrrole ring and the presence of multiple pyrrole units have been associated with enhanced antibacterial activity. nih.gov Some pyrrole derivatives have shown activity comparable to standard antibiotics like Ciprofloxacin against E. coli and Clotrimazole against C. albicans. researchgate.net A study on new pyrrole-connected thiazole (B1198619) derivatives revealed that specific compounds exhibited potent activity against E. coli and C. albicans at a concentration of 100 μg/mL. researchgate.net
The lipophilicity of these molecules also plays a crucial role; a balanced hydrophilic-lipophilic character can enhance their ability to penetrate bacterial cell membranes. nih.govmdpi.com The presence of a 4-hydroxyphenyl ring in certain pyrrole structures has been identified as a key pharmacophoric feature for antifungal activity against C. albicans. researchgate.net
Table 1: Illustrative Antimicrobial Activity of select Pyrrole Derivatives
| Compound Type | Test Organism | Activity Metric | Result | Reference |
| Pyrrole-thiazole derivative (3d) | E. coli | Inhibition Zone | Equipotent to Ciprofloxacin at 100 µg/mL | researchgate.net |
| Pyrrole-thiazole derivative (3c) | C. albicans | Inhibition Zone | Highly active vs. Clotrimazole at 100 µg/mL | researchgate.net |
| Pyrrolyl benzamide (B126) (R = 4-ClC6H4) | M. tuberculosis H37Rv | MIC | 3.125 µg/mL | nih.gov |
| Plicatin B (prenylated phenylpropanoid) | S. mutans | MIC | 31.2 µg/mL | mdpi.com |
The anticancer properties of pyrrole-based compounds have been evaluated against various human tumor cell lines. Synthetic derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one, for example, have shown growth-inhibitory effects on cancer cells, with the N-heterocyclic moiety being crucial for this activity. nih.gov Newly synthesized nitro-pyrrolomycins, which are related to the pyrrole structure, have demonstrated activity in inhibiting the proliferation of colon (HCT-116) and breast (MCF-7) cancer cell lines, in some cases being more active than the natural compound, Pyrrolomycin C. nih.gov
The mechanism of action often involves inducing cell cycle arrest and apoptosis. For instance, an active fraction from Alnus incana was shown to cause cell cycle arrest at the G0/G1 checkpoint in HeLa cells. nih.gov The evaluation of cytotoxicity is a key part of these studies, with IC50 values being a standard measure of a compound's potency.
Table 2: In Vitro Anticancer Activity of select Pyrrole-related Compounds
| Compound/Extract | Cell Line | Activity Metric | Result | Reference |
| Nitro-Pyrrolomycin | HCT-116 (Colon) | Proliferation Inhibition | Active | nih.gov |
| Nitro-Pyrrolomycin | MCF-7 (Breast) | Proliferation Inhibition | Active | nih.gov |
| Alnus incana DCM fraction | HeLa (Cervical) | IC50 | 135.6 µg/mL | nih.gov |
| Alnus incana DCM fraction | HCT-116 (Colon) | IC50 | 237.1 µg/mL | nih.gov |
Pyrrole and its fused derivatives are recognized for their anti-inflammatory properties. nih.govmdpi.com Several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac, contain a pyrrole moiety and are used to treat conditions like rheumatoid arthritis and osteoarthritis. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is a key player in the inflammatory process. nih.govmdpi.com
Research has focused on synthesizing novel pyrrole derivatives that can act as potent and selective COX-2 inhibitors. mdpi.com For example, a pyrrole derivative, L-167307, showed potent inhibitory activity against the pro-inflammatory cytokine TNF-α. mdpi.com Furthermore, some pyrrole derivatives have been found to exhibit a dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory action. researchgate.net The anti-inflammatory effects can also be mediated through the blockade of other signaling pathways, such as the VEGFR pathway. nih.gov
Mechanistic Insights into Biological Interactions
To understand how these compounds function at a molecular level, researchers investigate their interactions with specific biological targets like enzymes and macromolecules.
A significant mechanism for the antimicrobial activity of certain pyrrole derivatives is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (InhA). researchgate.netnih.gov This enzyme is vital for the synthesis of mycolic acids, which are essential components of the cell wall in Mycobacterium tuberculosis. nih.govresearchgate.net Therefore, inhibitors that target InhA are promising candidates for developing new antitubercular drugs. nih.gov
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in designing new pyrrole-based InhA inhibitors and understanding their binding modes. researchgate.netnih.gov These studies have shown that pyrrole-containing scaffolds can effectively fit into the active site of InhA, forming crucial interactions with amino acid residues like TYR158 and cofactors like NAD. researchgate.netnih.gov For example, pyrrolyl benzamide derivatives have been specifically designed and evaluated as InhA inhibitors. nih.gov
The biological effects of pyrrole derivatives can also be attributed to their interactions with other macromolecules, including DNA and various proteins. Pyrrolamides, for instance, are known to target DNA gyrase, an enzyme essential for bacterial DNA synthesis. nih.gov Inhibition of this enzyme leads to cell death, making it an attractive target for new antibacterial agents. nih.gov
In the context of anti-inflammatory and antidiabetic activities, some substituted pyrrol-1-ylacetic acids have been shown to prevent the non-enzymatic irreversible modification of proteins, such as serum albumin, by monosaccharides (glycation). nih.govnih.gov This antiglycation activity is significant because the accumulation of advanced glycation end-products is linked to diabetic complications. nih.gov The ability of these compounds to interfere with such protein modifications, combined with other activities like enzyme inhibition, highlights their potential as multi-target therapeutic agents. nih.gov
Investigation of Specific Receptor Affinity (e.g., 5-HTR affinity for pyrrolo[1,2-a]quinoxalines)
Derivatives of the pyrroloquinoxaline scaffold have been identified as potent ligands for serotonin (B10506) (5-HT) receptors, which are implicated in a variety of neurological processes. A series of novel pyrroloquinoxalines were synthesized and evaluated for their binding affinity to 5-HT3 receptors, which are ligand-gated ion channels. acs.orgnih.gov
The studies revealed that these compounds exhibited inhibitory concentrations (IC50) in the low nanomolar and even subnanomolar range, indicating high affinity for the 5-HT3 receptor. acs.orgnih.gov Functional assays confirmed that many of these high-affinity ligands act as 5-HT3 receptor agonists, while some were identified as partial agonists. nih.gov The structure-activity relationship (SAR) studies highlighted that specific structural features were necessary to enhance binding affinity. acs.orgnih.gov Furthermore, related structures, known as pyridopyrroloquinoxalines, have also been noted for their interactions with 5-HT2A receptors, acting as either antagonists or agonists depending on their substitution patterns. wikipedia.org
Activation of Specific Protein Targets (e.g., Sirt6 activators for pyrrolo[1,2-a]quinoxaline (B1220188) derivatives)
Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase, has emerged as a significant therapeutic target for age-related diseases, inflammation, and cancer. nih.govacs.org The pyrrolo[1,2-a]quinoxaline framework has proven to be a valuable scaffold for developing SIRT6 activators.
One of the first synthetic SIRT6 activators identified was a pyrrolo[1,2-a]quinoxaline derivative known as UBCS039, which demonstrated a 3.5-fold maximum activation. nih.govacs.org Further exploration led to the discovery of a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives with potent and selective SIRT6 activating properties. nih.govutmb.edunih.gov For example, specific compounds from this class strongly suppressed the production of pro-inflammatory cytokines induced by lipopolysaccharides (LPS). utmb.edunih.gov One derivative, compound 36, was also found to significantly inhibit the colony formation of cancer cells, highlighting the on-target effects of this class of SIRT6 activators. utmb.edunih.gov
Table 1: SIRT6 Activation by Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Activity | EC50 (µM) | Max Activation | Reference |
|---|---|---|---|---|
| UBCS039 | SIRT6 Activator | 38 | 3.5-fold | nih.gov |
| Compound 38 | Anti-SARS-CoV-2 | 9.3 | Not Reported | utmb.edu |
EC50 represents the concentration for 50% of maximal effect.
Structure-Activity Relationship (SAR) Studies for Substituted Pyrrol-1-yl Anilines
The biological profile of compounds derived from 2-chloro-4-(1H-pyrrol-1-yl)aniline is heavily dependent on the nature and position of various substituents. SAR studies are crucial for optimizing the potency and selectivity of these molecules.
The presence of a halogen, such as the chloro group on the aniline ring, is a critical determinant of biological activity. In a study of pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2, a key enzyme in cancer and inflammation, halogenation played a significant role. The most potent compound identified was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, which inhibited human CK2 with an IC50 value of 49 nM. nih.gov This demonstrates that the presence and position of a chloro substituent can dramatically enhance inhibitory activity against specific protein targets.
Substitutions on both the aniline and the fused pyrrole ring system are pivotal in tuning the biological effects of pyrrolo[1,2-a]quinoxalines. For SIRT6 activators, SAR studies revealed that introducing a functional hydrophilic side chain at the 2-position of a pyridyl moiety attached to the main scaffold could lead to potent and selective compounds. nih.gov
In the context of anticancer activity, the substitution pattern on the pyrrolo[1,2-a]quinoxaline core dictates the antiproliferative effects. Studies on GPER-expressing breast cancer cells showed that the presence of isopropyl groups on derivatives furnished promising antiproliferative compounds. unisi.it Another study found that a pyrazinylhydrazide moiety attached to the pyrroloquinoxaline skeleton resulted in significant in vivo efficacy in mice xenograft models. unisi.it The versatility of this scaffold allows for fine-tuning of activity based on the specific substituents employed. nih.gov
Molecular docking simulations offer invaluable insights into how these molecules bind to their biological targets at an atomic level. For pyrrolo[1,2-a]quinoxaline-based SIRT6 activators, docking studies have elucidated key interactions within the protein's binding pocket. nih.govutmb.edunih.gov For instance, it was found that the protonated nitrogen on the side chain of a potent activator (compound 38) forms π-cation interactions with the Trp188 residue of SIRT6, stabilizing the compound within an extended binding pocket. nih.govutmb.edunih.gov
Similarly, docking studies of pyrrolo[1,2-a]quinoline (B3350903) derivatives against mycobacterial protein targets helped to identify their mechanism of action as potential anti-tuberculosis agents. nih.gov In the realm of cancer therapeutics, docking of quinoxaline (B1680401) derivatives into the ATP binding site of VEGFR-2, a key receptor in angiogenesis, revealed strong binding affinities and hydrogen bond interactions with crucial amino acid residues like ASP 1044 and GLU 883. ekb.eg These computational studies are essential for understanding the SAR at a molecular level and for the rational design of next-generation inhibitors. ekb.egzsmu.edu.ua
Applications in Advanced Materials Science and Organic Synthesis
Building Blocks for Complex Organic Synthesis
The reactivity of the amino group and the potential for transformations involving the chloro and pyrrole (B145914) substituents enable the construction of intricate molecular architectures.
The parent compound, 2-(1H-pyrrol-1-yl)aniline, serves as a precursor for the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org This is achieved through a Brønsted acid-catalyzed reaction that involves the cleavage of a carbon-carbon bond. rsc.org The general synthetic route to 2-(1H-pyrrol-1-yl)anilines involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720), followed by reduction of the nitro group. rsc.org While this specific synthesis does not start with the chloro-substituted variant, the resulting 2-(1H-pyrrol-1-yl)aniline structure is the core of the target molecule, highlighting the utility of this class of compounds in creating fused nitrogen-containing heterocyclic systems. The presence of the amino group allows for cyclization reactions to form new rings, a fundamental strategy in the synthesis of many biologically and pharmaceutically important molecules.
The synthesis of fused polycyclic aromatic compounds often relies on building blocks that can undergo cyclization reactions. While direct evidence for the use of 2-chloro-4-(1H-pyrrol-1-yl)aniline in synthesizing fused polycyclic aromatic compounds is not prevalent in the provided search results, the structure lends itself to such applications. The amino and chloro groups are suitable functionalities for intramolecular and intermolecular cyclization reactions, which are key steps in constructing larger aromatic systems.
Components in Conjugated Polymeric Systems
The incorporation of this compound into polymeric chains can lead to materials with interesting electronic and optical properties, making them suitable for various applications in electronics.
The copolymerization of aniline (B41778) and thiophene (B33073) has been explored to create donor-acceptor conjugated copolymers. jept.demdpi.com Aniline acts as an electron donor, while thiophene serves as an electron acceptor. jept.demdpi.com The resulting copolymers can be synthesized through electrochemical or chemical polymerization methods. jept.deresearchgate.net The significant difference in the oxidation potentials of aniline and thiophene can make their electropolymerization challenging. jept.de However, the synthesis of such copolymers is of great interest as it allows for the tuning of the material's properties. researchgate.net For instance, copolymers of thiophene and aniline have been synthesized via electrochemical polymerization in acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting electrolyte. jept.de Another approach involves using atmospheric pressure plasma jets for the copolymerization of aniline and thiophene. mdpi.comresearchgate.netnih.gov
Copolymers of aniline and thiophene exhibit properties that are a blend of their constituent homopolymers, polyaniline (PANI) and polythiophene (PTh). The introduction of a substituent on the aniline ring, such as in this compound, can further modify these properties. For example, the presence of substituent groups can increase the solubility of the resulting polymers. jept.de
In a study on thiophene and aniline copolymers (TAC), it was found that the electrical resistance of the films could be significantly altered by varying the monomer ratio. mdpi.com The TAC film with a 25% thiophene concentration showed a remarkably low electrical resistance of 190 kΩ compared to the homopolymers of aniline (1800 kΩ) and thiophene (500 kΩ). mdpi.com This suggests that copolymerization can be an effective strategy to enhance the electrical conductivity of these materials. The electronic and optical properties are crucial for the application of these copolymers in electronic devices.
Donor-acceptor conjugated copolymers, such as those formed from aniline and thiophene derivatives, are widely investigated for their potential in various organic electronic applications. mdpi.com These applications include organic field-effect transistors (OFETs), polymer solar cells (photovoltaics or OPVs), and electrochromic devices. mdpi.com The tunability of the band gap in these copolymers is a key feature that makes them attractive for such applications. mdpi.com The combination of an electron-donating unit (like aniline) and an electron-accepting unit (like thiophene) within the polymer backbone is a common strategy in designing materials for organic electronics. mdpi.com While specific applications for copolymers of this compound are not detailed, the general class of aniline-thiophene copolymers shows significant promise in these fields.
Lack of Research Data Precludes Analysis of this compound in Biosensor Development
A thorough review of available scientific literature reveals a significant gap in research concerning the application of copolymers derived from the specific chemical compound This compound in the field of biosensor development. While the broader class of polyaniline and its derivatives has been the subject of extensive investigation for their utility in creating sensitive and efficient biosensors, specific studies focusing on copolymers of this particular chlorinated pyrrol-aniline are not present in the reviewed literature.
The development of advanced biosensors often relies on the unique properties of conducting polymers. These materials can act as effective transducers, converting a biological recognition event into a measurable electrical signal. Copolymers, which are polymers derived from two or more different monomeric species, are frequently employed to fine-tune the electrical, chemical, and physical properties of the resulting material to suit a specific biosensing application. This can include enhancing conductivity, improving biocompatibility for the immobilization of enzymes or antibodies, and providing specific functional groups for analyte interaction.
For instance, research into related compounds has shown promise. Studies on copolymers of other aniline derivatives, such as ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, have demonstrated successful application in amperometric biosensors for the detection of glucose. In these systems, the copolymer serves as an effective matrix for enzyme immobilization and facilitates electron transfer. Similarly, composite films of polypyrrole and polyaniline have been utilized in the construction of cholesterol biosensors.
However, despite the exploration of these analogous structures, there is no specific data available on the synthesis, characterization, or application of copolymers of This compound for biosensor development. Consequently, detailed research findings, performance data, and the specific role of such copolymers in biosensing remain uninvestigated and unreported in the current body of scientific work. The influence of the chloro- and pyrrol- substituents on the aniline backbone in a copolymer context for biosensor applications is a subject that awaits future research.
Future Research Directions and Emerging Trends for 2 Chloro 4 1h Pyrrol 1 Yl Aniline Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with a continuous drive towards greener and more efficient methodologies. Future research in the synthesis of 2-chloro-4-(1H-pyrrol-1-yl)aniline and its derivatives will likely focus on principles of green chemistry, such as atom economy, reduced use of hazardous substances, and energy efficiency. numberanalytics.com
One promising avenue is the application of chemoenzymatic processes . The use of enzymes, such as nitroreductases, for the synthesis of anilines from nitroaromatic precursors is gaining traction. acs.orgnih.govnih.gov This approach offers high chemoselectivity under mild, aqueous conditions, avoiding the need for high-pressure hydrogenation and precious metal catalysts. acs.orgnih.govnih.gov Future work could focus on developing a biocatalytic route to a suitably substituted nitroaromatic precursor of this compound.
Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration. rasayanjournal.co.inrsc.org This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating. rsc.org The development of microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound, such as the C-N coupling to form the pyrrole (B145914) ring, could lead to more sustainable manufacturing processes.
Furthermore, the use of alternative solvents like ionic liquids, deep eutectic solvents, or even water is a key aspect of green chemistry. numberanalytics.commdpi.com Research into adapting existing synthetic routes or developing new ones that utilize these environmentally benign solvent systems will be a significant step forward. numberanalytics.commdpi.com For instance, exploring a one-pot, three-component reaction in an aqueous medium, potentially facilitated by supramolecular catalysis, could provide a highly efficient and sustainable route to polyfunctionalized pyrrole derivatives related to the target molecule. tandfonline.com
| Sustainable Synthetic Strategy | Potential Advantages | Relevant Precursor Type |
| Chemoenzymatic Reduction | High chemoselectivity, mild conditions, avoids precious metals. acs.orgnih.gov | Nitroaromatic precursor |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. rsc.org | Halogenated anilines, pyrrole derivatives |
| Green Solvent Systems | Reduced environmental impact, potential for catalyst recycling. numberanalytics.commdpi.com | Various starting materials |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of complexity. researchgate.netresearchgate.net | Anilines, aldehydes, alkynes, etc. |
Exploration of Undiscovered Reactivity Patterns
The unique electronic nature of this compound, arising from the interplay of the electron-donating amino and pyrrole groups and the electron-withdrawing chloro group, suggests a rich and potentially underexplored reactivity.
The aniline (B41778) moiety is a powerful activating group for electrophilic aromatic substitution , directing incoming electrophiles to the ortho and para positions. byjus.combyjus.com In the case of this compound, the positions ortho to the amino group are of particular interest for further functionalization. However, the high reactivity of anilines can sometimes lead to overreaction or side reactions. libretexts.org Future research could focus on controlled electrophilic substitutions, perhaps by using protecting groups on the amine to modulate its activating effect, allowing for the selective introduction of a wider range of functional groups. byjus.comlibretexts.org
The pyrrole ring itself is known to participate in various reactions, including cycloadditions . thieme-connect.deyoutube.com While pyrrole is more aromatic and thus less reactive in cycloadditions than furan, derivatization can tune its reactivity. thieme-connect.dequora.com The electronic influence of the substituted aniline ring on the dienophilic or dienic character of the pyrrole moiety in this compound is an area ripe for investigation. Exploring its participation in [4+2], [4+3], and other cycloaddition reactions could open up pathways to novel and complex heterocyclic systems. thieme-connect.denih.gov
The presence of the chloro- and amino-substituted aromatic ring also opens the door to various cross-coupling reactions . Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation and could be employed to synthesize derivatives of this compound. acs.orgtcichemicals.com Investigating novel coupling partners and catalytic systems will undoubtedly lead to a wider array of accessible structures.
| Reaction Type | Potential Outcome | Key Influencing Factors |
| Electrophilic Aromatic Substitution | Selective functionalization of the aniline ring. | Directing effects of amino, chloro, and pyrrole groups. byjus.com |
| Cycloaddition Reactions | Formation of novel polycyclic heterocyclic systems. | Aromaticity and electronic nature of the pyrrole ring. thieme-connect.denih.gov |
| Cross-Coupling Reactions | Derivatization at the chloro-position or of the aniline nitrogen. | Choice of catalyst, ligands, and coupling partners. acs.org |
Advanced Computational Modeling for Predictive Design
The use of in silico methods is becoming increasingly indispensable in modern chemical research. For this compound, advanced computational modeling offers a powerful tool for predictive design, allowing researchers to prioritize synthetic efforts and gain deeper insights into molecular properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. nih.govneuraldesigner.comnih.gov By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the potency of novel derivatives of this compound. nih.govneuraldesigner.comacs.org This predictive capability can guide the design of new molecules with enhanced or optimized biological profiles, saving significant time and resources in the drug discovery process. neuraldesigner.comresearchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , take this a step further by considering the 3D spatial arrangement of molecular properties. These techniques can provide detailed 3D maps highlighting regions where modifications to the structure of this compound are likely to increase or decrease a desired activity.
Beyond QSAR, Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. DFT can be used to calculate parameters such as molecular orbital energies, electrostatic potential maps, and reaction energy profiles, which can help in understanding and predicting the outcomes of chemical reactions.
| Computational Method | Application | Predicted Properties |
| QSAR | Predict biological activity of new derivatives. nih.govnih.gov | Potency, toxicity, etc. |
| 3D-QSAR (CoMFA/CoMSIA) | Guide structural modifications for enhanced activity. researchgate.net | Favorable and unfavorable steric and electronic regions. |
| DFT | Understand electronic structure and reactivity. | Molecular orbital energies, electrostatic potential, reaction pathways. |
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
While the synthesis and reactivity of this compound are of fundamental importance, a deeper understanding of how it interacts with biological systems at the molecular level is crucial for any potential therapeutic applications.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov By docking this compound and its virtual derivatives into the active sites of various biological targets, researchers can generate hypotheses about its potential mechanism of action and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Experimental techniques will be essential to validate these computational predictions. X-ray crystallography of co-crystals of the compound with its biological target can provide a definitive picture of the binding mode. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), can provide valuable data on binding affinities and thermodynamics.
A thorough investigation into the structure-activity relationships (SAR) will also be critical. By systematically modifying the structure of this compound—for example, by changing the position of the chloro substituent, altering the substituents on the pyrrole ring, or modifying the aniline nitrogen—and evaluating the effect of these changes on biological activity, a detailed understanding of the molecular features required for a specific biological effect can be built.
Integration into Multicomponent Systems for Functional Materials
The unique combination of a conducting polymer precursor (pyrrole) and a functionalized aniline suggests that this compound could be a valuable building block for the creation of novel functional materials.
The pyrrole moiety can be polymerized to form polypyrrole (PPy) , a well-known conducting polymer. polymer-search.comnih.gov The properties of PPy can be tuned by incorporating different dopants or by using substituted pyrrole monomers. polymer-search.com The 2-chloro-4-aminophenyl substituent in this compound could impart unique electronic and physical properties to the resulting polymer. Future research could explore the electropolymerization of this monomer and the characterization of the resulting polymer films, with potential applications in sensors , electrochromic devices, and antistatic coatings. polymer-search.combohrium.commdpi.com For instance, polypyrrole-based sensors have shown promise for detecting gases and humidity. bohrium.commdpi.com
The field of supramolecular chemistry offers another exciting avenue for the application of this compound. The pyrrole NH group can act as a hydrogen bond donor, enabling the formation of self-assembled structures. oup.comelsevierpure.com Functionalized pyrroles can be incorporated into larger macrocyclic structures like calix numberanalytics.compyrroles, which are known for their ability to bind ions and neutral molecules. acs.org The specific substitution pattern of this compound could be exploited to direct the formation of novel supramolecular assemblies with interesting host-guest properties or for the construction of supramolecular polymers. oup.comacs.org
| Material Type | Potential Application | Key Structural Feature |
| Conducting Polymers | Sensors, electrochromic devices, antistatic coatings. polymer-search.commdpi.com | Polymerizable pyrrole ring. |
| Supramolecular Assemblies | Host-guest chemistry, molecular recognition, supramolecular polymers. oup.com | Hydrogen-bonding pyrrole NH group. |
| Functional Dyes | Organic electronics, photoredox catalysis. | Extended π-conjugation. |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-4-(1H-pyrrol-1-yl)aniline?
The compound is synthesized via Ullmann-type coupling reactions. A representative method involves reacting 4-iodoaniline derivatives with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under inert conditions . Chlorination at the 2-position can be achieved using electrophilic chlorinating agents (e.g., N-chlorosuccinimide) under controlled temperatures (0–25°C). Yield optimization typically requires purification via column chromatography (e.g., n-pentane:EtOAC gradients) .
| Key Reaction Parameters |
|---|
| Catalyst: CuI, DMEDA |
| Solvent: DMF |
| Temperature: 110°C (reflux) |
| Yield Range: 21–50% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrole ring protons at δ 6.2–6.8 ppm, aniline NH₂ at δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.0552 for C₁₀H₈ClN₂).
- X-ray Crystallography : SHELXL refinement for resolving molecular packing and hydrogen-bonding networks .
- Melting Point Analysis : Comparative data with literature values (e.g., mp 81–83°C for analogous compounds) .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be improved, and what factors contribute to variability?
Yield optimization involves:
- Catalyst Screening : Transition metals (e.g., Pd or Au) may enhance coupling efficiency compared to CuI .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature Control : Lower temperatures (e.g., 80–100°C) reduce side reactions like pyrrole decomposition . Contradictory yield reports (e.g., 21% vs. 50% for similar syntheses) often stem from differences in catalyst loading or purification methods .
Q. What mechanistic pathways govern the reactivity of this compound in transition metal-catalyzed reactions?
Gold(I)-catalyzed reactions proceed via dual σ- and π-activation mechanisms. For example, in cyclization reactions:
- σ-Activation : Au(I) stabilizes imine intermediates, enabling Mannich-type reactions.
- π-Activation : Au(I) facilitates intramolecular hydroamination, forming polycyclic products (e.g., pyrrolo-phenanthridines) . Experimental validation includes isotopic labeling and kinetic studies to trace regioselectivity .
Q. How does this compound function in electroactive polymer systems, and what methodologies characterize its electrochemical behavior?
The compound serves as a monomer for conducting polymers (e.g., poly(2,5-dithienylpyrrole)) via electropolymerization. Key methodologies:
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Common issues include:
- Disorder in Pyrrole Rings : Addressed using SHELXL restraints (e.g., SIMU/ISOR commands) .
- Twinning : Resolved via TWINROTMAT or HKLF5 refinement in SHELX .
- Hydrogen Bonding Ambiguities : Graph-set analysis (e.g., Etter’s rules) distinguishes intra- vs. intermolecular interactions .
Data Contradiction and Resolution
Q. How do researchers reconcile discrepancies in reported spectroscopic data for this compound derivatives?
Divergences in NMR or MS data often arise from solvent effects or impurities. Mitigation strategies:
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS).
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-(2,5-dimethylpyrrol-1-yl)aniline) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
